tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with specific amino acids or their derivatives. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amino group, followed by coupling with the desired amino acid derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the preparation of tert-butyl carbamate, followed by its reaction with the appropriate amino acid derivative. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or carbamate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Utilized in the study of enzyme mechanisms and protein-ligand interactions.
- Acts as a substrate or inhibitor in biochemical assays .
Medicine:
- Investigated for its potential use in drug development, particularly as a prodrug or a protective group in peptide synthesis .
Industry:
- Applied in the production of pharmaceuticals and fine chemicals.
- Used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. It often forms covalent or non-covalent bonds with the target, leading to changes in the target’s activity or function.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
tert-Butyl N-hydroxycarbamate: Used in the synthesis of hydroxylamines.
tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate: A related compound with different functional groups.
Uniqueness: tert-Butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is unique due to its specific structure, which includes a methylsulfanyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized applications .
Properties
Molecular Formula |
C10H20N2O3S |
---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(14)12-7(8(11)13)5-6-16-4/h7H,5-6H2,1-4H3,(H2,11,13)(H,12,14)/t7-/m0/s1 |
InChI Key |
PEIBGUXFGFTTOY-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.